molecular formula C9H11BrN2 B13981459 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13981459
M. Wt: 227.10 g/mol
InChI Key: JJGDOZPJNOKMLY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a bromine atom and a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of a suitable precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom into the pyrrolo[3,2-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The choice of reagents and conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the 3,3-dimethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-11-6-3-4-7(10)12-8(6)9/h3-4,11H,5H2,1-2H3

InChI Key

JJGDOZPJNOKMLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1N=C(C=C2)Br)C

Origin of Product

United States

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